BiP substrate
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Overview
Description
The compound “BiP substrate” refers to the substrates that interact with the Binding Immunoglobulin Protein (BiP), also known as glucose-regulated protein 78. BiP is a molecular chaperone located in the endoplasmic reticulum of eukaryotic cells. It plays a crucial role in protein folding, assembly, and quality control by binding to newly synthesized polypeptides and preventing their aggregation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of BiP substrates typically involves the synthesis of polypeptides or proteins that possess exposed hydrophobic regions. These regions are recognized and bound by BiP. The synthetic routes for these polypeptides can vary depending on the specific substrate being studied. Common methods include solid-phase peptide synthesis and recombinant DNA technology.
Industrial Production Methods
In an industrial setting, the production of BiP substrates often involves the use of recombinant DNA technology to express the desired polypeptides in host cells such as Escherichia coli or yeast. The expressed proteins are then purified using chromatographic techniques to obtain the BiP substrates in high purity.
Chemical Reactions Analysis
Types of Reactions
BiP substrates primarily undergo binding and release reactions mediated by the ATPase activity of BiP. The binding of ATP to BiP triggers the release of the substrate, while ATP hydrolysis to ADP and inorganic phosphate induces high-affinity substrate binding.
Common Reagents and Conditions
The common reagents involved in these reactions include adenosine triphosphate (ATP), adenosine diphosphate (ADP), and various co-chaperones that assist in the binding and release of substrates. The reactions typically occur under physiological conditions, such as those found in the endoplasmic reticulum.
Major Products Formed
The major products formed from these reactions are the correctly folded polypeptides or proteins that are released from BiP after successful folding. Misfolded proteins may be targeted for degradation through the endoplasmic reticulum-associated degradation pathway.
Scientific Research Applications
BiP substrates have a wide range of scientific research applications, including:
Chemistry: Studying the interactions between BiP and its substrates helps in understanding the fundamental principles of protein folding and chaperone function.
Biology: BiP substrates are used to investigate the mechanisms of protein quality control and the unfolded protein response in cells.
Medicine: Research on BiP and its substrates has implications for understanding diseases related to protein misfolding, such as neurodegenerative disorders and cancer.
Industry: BiP substrates are utilized in the production of therapeutic proteins and in the development of drugs targeting the protein folding machinery.
Mechanism of Action
The mechanism by which BiP substrates exert their effects involves the ATPase cycle of BiP. BiP binds to unfolded or misfolded polypeptides through its substrate-binding domain. The binding of ATP to BiP induces a conformational change that releases the substrate. ATP hydrolysis to ADP and inorganic phosphate then triggers a high-affinity binding state, allowing BiP to stabilize the substrate and facilitate its proper folding. Co-chaperones and nucleotide exchange factors regulate this cycle to ensure efficient protein folding.
Comparison with Similar Compounds
BiP substrates can be compared to other molecular chaperone substrates, such as those of heat shock protein 70 (Hsp70) and heat shock protein 90 (Hsp90). While all these chaperones assist in protein folding, BiP is unique in its localization to the endoplasmic reticulum and its specific role in the unfolded protein response. Similar compounds include:
Hsp70 substrates: Polypeptides that interact with the cytosolic Hsp70 chaperone.
Hsp90 substrates: Proteins that require the assistance of Hsp90 for folding and stabilization.
BiP substrates are distinct in their involvement in the endoplasmic reticulum-associated degradation pathway and their regulation by the unfolded protein response.
Properties
Molecular Formula |
C38H57N9O9 |
---|---|
Molecular Weight |
783.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H57N9O9/c1-20(2)15-28(38(55)56)44-35(52)30(21(3)4)45-32(49)22(5)42-34(51)29-13-10-14-47(29)37(54)27(16-24-11-8-7-9-12-24)43-36(53)31(23(6)48)46-33(50)26(39)17-25-18-40-19-41-25/h7-9,11-12,18-23,26-31,48H,10,13-17,39H2,1-6H3,(H,40,41)(H,42,51)(H,43,53)(H,44,52)(H,45,49)(H,46,50)(H,55,56)/t22-,23+,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
VKIFCESQOPVHAI-ZKHCJCQSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC3=CN=CN3)N |
Origin of Product |
United States |
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